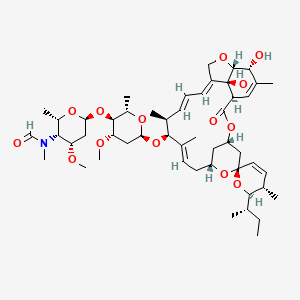
(4''R)-5-O-Demethyl-4''-deoxy-4''-(formylmethylamino)avermectin A1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is a derivative of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in both agricultural and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a typically involves the modification of the parent avermectin compound. The process includes selective demethylation, deoxygenation, and formylmethylamination. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of avermectin derivatives often involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is carefully controlled to maximize the production of the desired avermectin component, which is then extracted and purified before undergoing further chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a involves binding to specific ion channels in the nervous system of invertebrates. This binding enhances the effects of the neurotransmitter glutamate, leading to increased chloride ion influx and hyperpolarization of the nerve cells. This results in paralysis and death of the target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic properties.
Abamectin: Used primarily in agriculture as an insecticide.
Doramectin: Employed in veterinary medicine for parasite control.
Uniqueness
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives .
Propriétés
Formule moléculaire |
C50H75NO14 |
|---|---|
Poids moléculaire |
914.1 g/mol |
Nom IUPAC |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-N-methylformamide |
InChI |
InChI=1S/C50H75NO14/c1-12-27(2)45-30(5)18-19-49(65-45)24-36-21-35(64-49)17-16-29(4)44(28(3)14-13-15-34-25-58-47-43(53)31(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(33(8)60-41)63-40-22-38(56-10)42(32(7)59-40)51(9)26-52/h13-16,18-20,26-28,30,32-33,35-47,53,55H,12,17,21-25H2,1-11H3/b14-13+,29-16+,34-15+/t27-,28-,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
Clé InChI |
BNYCLYCAMIDELK-OCAZNRKKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)N(C)C=O)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)N(C)C=O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















